![molecular formula C23H27NO3 B214302 1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214302.png)
1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry.
Mechanism of Action
The mechanism of action of 1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties. It may also have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer activity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also some limitations to using this compound. For example, it may have off-target effects on other enzymes and proteins, which could complicate data interpretation. It may also have limited solubility in certain solvents, which could affect its bioavailability.
Future Directions
There are several potential future directions for research on 1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is in the development of more potent and selective analogs of this compound that could be used in cancer treatment. Another potential direction is in the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Synthesis Methods
The synthesis of 1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a multistep process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process requires expertise in organic chemistry and careful attention to safety procedures.
Scientific Research Applications
1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast and lung cancer cells. It has also been shown to inhibit the growth of other types of cancer cells, including colon, ovarian, and prostate cancer cells.
properties
Product Name |
1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C23H27NO3/c1-5-6-11-24-19-10-8-7-9-18(19)23(27,22(24)26)14-20(25)21-16(3)12-15(2)13-17(21)4/h7-10,12-13,27H,5-6,11,14H2,1-4H3 |
InChI Key |
QXWOXOKOUXPHMK-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O |
Origin of Product |
United States |
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